ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and triazole intermediates, followed by their coupling with benzoate derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-1,2,4-triazol-1-yl]benzoate
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid derivatives
- Various indole and triazole derivatives
Uniqueness
ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, also known by its CAS number 896297-94-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H20N6O2S with a molecular weight of 440.5 g/mol. The structure features a triazole ring, a pyrrole moiety, and a benzoate group which are known to contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C20H20N6O2S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | This compound |
CAS Number | 896297-94-2 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
- Synthesis of the Pyrrole Ring : Typically synthesized via the Paal-Knorr synthesis method.
- Coupling Reactions : Involves the introduction of ethyl and phenyl groups to form the final compound.
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyrrole rings exhibit notable antimicrobial activities. For instance:
- A study demonstrated that similar compounds showed moderate activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .
The mechanism of action for this compound is hypothesized to involve inhibition of specific enzymes or interaction with DNA. The presence of the triazole and pyrrole rings allows for potential disruption of critical biological processes .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of related triazole compounds against ESKAPE pathogens, revealing significant in vitro activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : Another investigation highlighted that mercapto-substituted triazoles exhibited high antioxidant activity, suggesting potential applications in chemoprevention and therapeutic contexts .
Research Findings
Recent studies have focused on the broader implications of triazole-containing compounds in medicinal chemistry:
Properties
IUPAC Name |
ethyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-3-16-21-22-19(24(16)23-11-5-6-12-23)28-13-17(25)20-15-9-7-14(8-10-15)18(26)27-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGWVEQXJDSPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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